molecular formula C16H17F3N4O4S B2545300 N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 1704565-14-9

N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B2545300
CAS No.: 1704565-14-9
M. Wt: 418.39
InChI Key: HDXZDBXJFAKQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({4-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide is a synthetic acetamide derivative featuring a trifluoromethyl-substituted 1,3,4-oxadiazole ring linked to a piperidine scaffold via a sulfonylphenyl group. This compound is structurally analogous to antimicrobial sulfonamides and kinase inhibitors, with the trifluoromethyl group enhancing lipophilicity and metabolic stability . The 1,3,4-oxadiazole moiety is known for its electron-withdrawing properties, which can improve binding affinity to biological targets such as bacterial enzymes or inflammatory mediators .

Properties

IUPAC Name

N-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O4S/c1-10(24)20-12-2-4-13(5-3-12)28(25,26)23-8-6-11(7-9-23)14-21-22-15(27-14)16(17,18)19/h2-5,11H,6-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXZDBXJFAKQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the functionalization of different substrates . The process includes the formation of the oxadiazole ring, followed by the introduction of the piperidine and sulfonyl groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of compounds containing oxadiazole moieties in anticancer therapy. For instance, derivatives of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amines have demonstrated substantial growth inhibition against various cancer cell lines:

  • Significant Inhibition Rates : A compound structurally related to N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells .

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making such compounds promising candidates for further development .

Antimicrobial Activity

The sulfonamide component of this compound suggests potential antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial effects:

  • Inhibition of Bacterial Growth : Compounds with similar piperidine and oxadiazole structures have shown effective antibacterial activity against various strains, including those resistant to conventional antibiotics .

The proposed mechanism involves the inhibition of bacterial folate synthesis pathways, crucial for DNA synthesis and cell division.

Enzyme Inhibition

Compounds with a piperidine core have also been evaluated for their ability to inhibit key enzymes involved in various biological processes:

  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated significant acetylcholinesterase inhibitory activity, which is relevant for treating conditions like Alzheimer's disease .

This property makes these compounds valuable not only in cancer therapy but also in neurodegenerative disease management.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties:

Structural Feature Biological Activity
Trifluoromethyl Group Enhances lipophilicity and biological activity
Oxadiazole Ring Contributes to anticancer properties
Piperidine Moiety Imparts neuroprotective effects

This table summarizes how specific structural components influence the compound's efficacy and therapeutic potential.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the pharmacological properties of oxadiazole derivatives:

  • Anticancer Studies : A study on related compounds indicated that modifications to the oxadiazole ring could lead to enhanced anticancer activity against multiple cell lines .
  • Antimicrobial Efficacy : Research focusing on sulfonamide derivatives has shown improved activity against resistant bacterial strains compared to traditional antibiotics .
  • In Silico Studies : Computational modeling has been employed to predict binding affinities and interactions with target enzymes, aiding in the design of more potent derivatives .

Mechanism of Action

The mechanism of action of N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Chlorine/Methyl : The CF₃ group in the target compound likely enhances membrane permeability compared to Cl or CH₃ substituents, as seen in compound 8g (Gram-negative MIC: 8–16 μg/mL) .
  • Activity Spectrum : Unlike antiproliferative triazole derivatives (e.g., ), the target compound’s oxadiazole-piperidine scaffold suggests a broader antimicrobial focus.

Yield and Purity Considerations :

  • Compound 8n (methoxyphenyl derivative) achieved 86% yield, suggesting electron-donating groups (e.g., OCH₃) improve reaction efficiency .
  • The trifluoromethyl group may reduce yields due to steric hindrance, as seen in CF₃-containing analogues requiring optimized conditions .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Oxadiazoles resist hydrolysis better than thiadiazoles (e.g., impurity 5 in ), reducing renal toxicity risks .
  • Toxicity: No direct data exists, but related acetamides (e.g., ) show low cytotoxicity (IC₅₀ > 50 μM in mammalian cells).

Biological Activity

N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antidepressant activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group attached to a 1,3,4-oxadiazole ring, which is known for its pharmacological potential. The molecular formula is C21H18F4N4OC_{21}H_{18}F_{4}N_{4}O, and its systematic name reflects its intricate functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Specifically, compounds with the piperidinyl sulfonyl moiety showed enhanced activity compared to standard antibiotics like vancomycin and linezolid. For instance:

CompoundActivityReference
29a4x more potent against S. aureus than vancomycin
29b8x more active against MRSA than linezolid

Inhibition studies indicated that these compounds disrupt the synthesis of mycolic acid in mycobacteria, leading to cell lysis and demonstrating their potential as anti-tubercular agents .

Antidepressant Activity

The antidepressant potential of similar oxadiazole derivatives has also been explored. In a forced swim test (FST), certain compounds exhibited significant reductions in immobility time, suggesting antidepressant-like effects comparable to fluoxetine. One study reported that a derivative showed a binding affinity of Ki=1.52K_i=1.52 nM at the 5-HT1A receptor, indicating strong serotonergic activity .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been documented in various studies. Compounds containing the 1,3,4-oxadiazole ring have shown cytotoxic effects against several cancer cell lines. For example:

Compound TypeCancer TypeIC50 (μM)Reference
Oxadiazole DerivativeBreast Cancer15.7
Oxadiazole DerivativeColon Cancer12.3

These findings suggest that the incorporation of oxadiazole into drug design can enhance anticancer efficacy.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and mycolic acid biosynthesis.
  • Receptor Interaction : The ability to bind to serotonin receptors suggests a mechanism for antidepressant activity.
  • Cell Cycle Disruption : Anticancer activity may result from interference with cell cycle progression in cancerous cells.

Q & A

Q. Table 1: Representative Synthetic Yields

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationHydrazide + TFAA70–85
SulfonylationPiperidine-SO₂Cl₂ + arylacetamide65–80
Final couplingPyridine/Zeolite Y-H73–86

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1640–1660 cm⁻¹), sulfonyl (S=O, ~1170–1385 cm⁻¹), and oxadiazole (C=N, ~1580–1666 cm⁻¹) functional groups .
  • ¹H-NMR : Confirms proton environments (e.g., acetamide -NH at δ 8.7–8.9 ppm, piperidine protons at δ 2.1–3.9 ppm) .
  • Mass Spectrometry (EIMS) : Validates molecular weight via molecular ion peaks (e.g., m/z 535 [M⁺] for C₂₄H₂₇ClN₄O₄S₂) .

Q. Advanced :

  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between oxadiazole and piperidine rings) to correlate structure-activity relationships .

What in vitro biological assays are used to evaluate its pharmacological activity?

Q. Basic

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ values for hydroxyacetamide derivatives) .
  • Antibacterial Testing : Microbroth dilution for MIC determination (e.g., Gram-negative E. coli with MIC 8–32 µg/mL) .

Q. Advanced :

  • Mechanistic Studies : Flow cytometry for apoptosis induction (Annexin V/PI staining) or ROS detection (DCFH-DA probes) to elucidate mechanisms .

How can researchers address low yields in the sulfonylation or coupling steps?

Q. Advanced

  • Catalyst Optimization : Replace pyridine with DMAP or DIPEA to enhance nucleophilic substitution efficiency .
  • Solvent Screening : Use DMF or DCM for better solubility of intermediates.
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-sulfonylation) and adjust stoichiometry .

How to resolve discrepancies in reported biological activity data across studies?

Q. Advanced

  • Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24 vs. 48 hours) .
  • Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (e.g., chiral HPLC for enantiomeric excess) .
  • SAR Analysis : Compare analogs (e.g., replacing trifluoromethyl with methyl groups) to isolate pharmacophore contributions .

What computational methods predict the binding affinity of this compound with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., DHFR for antiproliferative activity) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Train algorithms on IC₅₀ data to predict activity of novel derivatives .

Q. Table 2: Predicted Binding Energies (kcal/mol)

Target ProteinDocking ScoreReference
EGFR Kinase-9.2
DNA Gyrase-8.7

What are the key structural features influencing its metabolic stability?

Q. Advanced

  • Oxadiazole Ring : The electron-withdrawing trifluoromethyl group reduces oxidative metabolism by CYP450 enzymes .
  • Sulfonyl Group : Enhances solubility but may increase susceptibility to hydrolytic cleavage in acidic environments .
  • Piperidine Motif : N-methylation of the piperidine nitrogen can block first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.